molecular formula C18H14N2O3 B12878265 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid

2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid

Cat. No.: B12878265
M. Wt: 306.3 g/mol
InChI Key: HSUNCMNUSIKYEY-XDHOZWIPSA-N
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Description

2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a phenylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid typically involves the condensation of 2-furancarboxaldehyde with phenylhydrazine to form the hydrazone intermediate. This intermediate is then subjected to a reaction with 2-formylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The phenylhydrazone group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenylhydrazone and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with antimicrobial properties.

    2-Phenylhydrazone derivatives: Compounds with similar hydrazone groups that exhibit various biological activities.

    Benzoic acid derivatives: A broad class of compounds with diverse applications in medicine and industry.

Uniqueness

2-(5-((2-Phenylhydrazono)methyl)furan-2-yl)benzoic acid is unique due to its combination of a furan ring, a phenylhydrazone group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H14N2O3/c21-18(22)16-9-5-4-8-15(16)17-11-10-14(23-17)12-19-20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22)/b19-12+

InChI Key

HSUNCMNUSIKYEY-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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